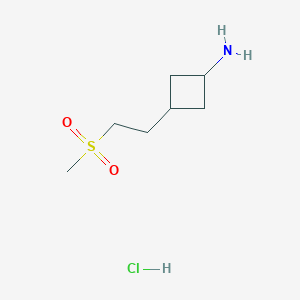
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclobutane derivative that has been synthesized using various methods.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride involves the reaction of 2-methylsulfonyl ethyl bromide with cyclobutanone followed by reduction of the resulting ketone to the corresponding alcohol. The amine group is then introduced through reductive amination with ammonium chloride. The final step involves the formation of the hydrochloride salt.
Starting Materials
2-methylsulfonyl ethyl bromide, cyclobutanone, sodium borohydride, ammonium chloride, hydrochloric acid
Reaction
Step 1: Reaction of 2-methylsulfonyl ethyl bromide with cyclobutanone in the presence of a base such as potassium carbonate to yield 3-(2-Methylsulfonylethyl)cyclobutan-2-one., Step 2: Reduction of the ketone using sodium borohydride in methanol to yield 3-(2-Methylsulfonylethyl)cyclobutan-2-ol., Step 3: Reductive amination of the alcohol with ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride to yield 3-(2-Methylsulfonylethyl)cyclobutan-1-amine., Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid.
Mechanism Of Action
The mechanism of action of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride have been studied extensively. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride in lab experiments is its antimicrobial properties. It has been shown to be effective against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride. One area of research is the development of new antibiotics based on this compound. Another area of research is the potential use of this compound in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases.
Scientific Research Applications
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride has been studied extensively for its potential use in various scientific fields. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
3-(2-methylsulfonylethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)3-2-6-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZAYPRXKKKSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

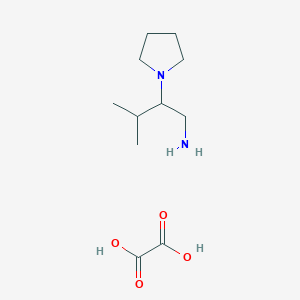
![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)
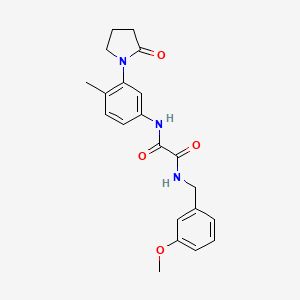
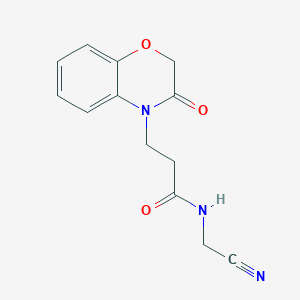
![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2852911.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2852913.png)
![Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2852914.png)
![ethyl 3-ethyl-5-({[4-(trifluoromethyl)benzyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2852916.png)
![3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride](/img/structure/B2852918.png)
![2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol](/img/structure/B2852919.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2852920.png)
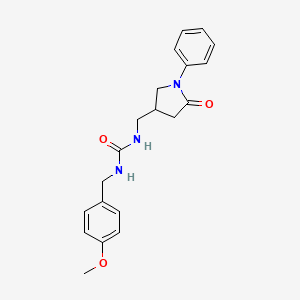
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2852923.png)
![8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2852924.png)